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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the green chemistry approach to the
synthesis of Florylpicoxamid, a broad-spectrum fungicide. The synthesis leverages renewable
resources, with a significant portion of the molecule's carbon backbone derived from furfural, a
platform chemical obtainable from lignocellulosic biomass. This guide details the synthetic
pathway, experimental protocols, and the mode of action of Florylpicoxamid, adhering to the
principles of sustainable chemical manufacturing.

Introduction to Florylpicoxamid and Green
Chemistry Principles

Florylpicoxamid, developed by Corteva Agriscience, is a second-generation picolinamide
fungicide inspired by the natural product UK-2A.[1][2] It functions as a potent inhibitor of the
mitochondrial cytochrome bcl complex at the Qi (qQuinone inside) site, disrupting the fungal
respiratory chain.[1] The design and synthesis of Florylpicoxamid embody multiple principles
of green chemistry, aiming for a sustainable and cost-effective manufacturing process.[3][4]

A key feature of its green synthesis is the utilization of renewable feedstocks. The 2,3,4-
trisubstituted pyridine core of the molecule is derived from furfural, increasing the renewable
carbon content of the active ingredient to nearly 50%.[3] Furthermore, the synthesis is
designed to be convergent and stereoselective, minimizing waste and the use of protecting
groups, and employing safer solvents.[3][4]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b6595160?utm_src=pdf-interest
https://www.benchchem.com/product/b6595160?utm_src=pdf-body
https://www.benchchem.com/product/b6595160?utm_src=pdf-body
https://www.benchchem.com/product/b6595160?utm_src=pdf-body
https://www.benchchem.com/product/b6595160?utm_src=pdf-body
https://www.researchgate.net/publication/343958047_Design_and_synthesis_of_florylpicoxamid_a_fungicide_derived_from_renewable_raw_materials
https://www.chemicalbook.com/article/the-synthesis-method-of-florylpicoxamid.htm
https://www.researchgate.net/publication/343958047_Design_and_synthesis_of_florylpicoxamid_a_fungicide_derived_from_renewable_raw_materials
https://www.benchchem.com/product/b6595160?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2020/gc/d0gc02063j
https://acs.digitellinc.com/p/s/synthesis-of-picolinamide-fungicides-florylpicoxamid-and-metarylpicoxamid-from-renewable-raw-materials-579226
https://pubs.rsc.org/en/content/articlelanding/2020/gc/d0gc02063j
https://pubs.rsc.org/en/content/articlelanding/2020/gc/d0gc02063j
https://acs.digitellinc.com/p/s/synthesis-of-picolinamide-fungicides-florylpicoxamid-and-metarylpicoxamid-from-renewable-raw-materials-579226
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6595160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthetic Pathway from Furfural

The synthesis of Florylpicoxamid from furfural can be conceptually divided into two main
parts: the synthesis of the key intermediate, 3-hydroxy-4-methoxypicolinic acid, from furfural,
and the subsequent coupling with a chiral alanine derivative followed by acetylation.

Synthesis of 3-Hydroxy-4-methoxypicolinic Acid from
Furfural

The conversion of furfural to 3-hydroxy-4-methoxypicolinic acid involves a multi-step sequence:

Strecker Reaction: Furfural undergoes a Strecker reaction with an ammonium source and a
cyanide salt to form an a-aminonitrile intermediate.[2]

» Aza-Achmatowicz Rearrangement and Bromination: The aminonitrile is subjected to an
oxidative rearrangement and bromination to yield a tetrasubstituted pyridine derivative.[2]

o Methoxy Exchange: A bromine atom on the pyridine ring is substituted with a methoxy group.

[2]
 Nitrile Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid.[2]

e Reductive Debromination: The remaining bromine atom is removed to yield the final 3-
hydroxy-4-methoxypicolinic acid.[2]
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Final Assembly of Florylpicoxamid

The final steps of the synthesis involve:

» Amide Coupling: 3-Hydroxy-4-methoxypicolinic acid is coupled with the chiral amine, (S)-1,1-
bis(4-fluorophenyl)propan-2-yl 2-aminopropanoate hydrochloride.[1]

o Acetylation: The hydroxyl group on the picolinic acid moiety is acetylated to yield the final
product, Florylpicoxamid.[1]
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Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of
Florylpicoxamid from furfural, compiled from patent literature.

Synthesis of 4,6-dibromo-3-hydroxypicolinonitrile from
Furfural

This procedure outlines the initial steps from furfural to a key brominated pyridine intermediate.

Step 1: Strecker Reaction to form amino(furan-2-yl)acetonitrile
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» To a magnetically stirred suspension of ammonium chloride (25.03 g, 468 mmol) in methyl
tert-butyl ether (MTBE, 250 mL), add furan-2-carbaldehyde (28.8 g, 300 mmol) and a
solution of sodium cyanide (17.20 g, 351 mmol) in water (80 mL) at room temperature.

« Stir the reaction mixture at room temperature for 15 hours.

 After the reaction is complete, remove the aqueous layer.

e Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL).
e Dry the organic layer over sodium sulfate and filter.

e Cool the resulting filtrate to 5 °C.

Step 2: Bromination and Rearrangement

» To the cooled filtrate from the previous step, add hydrobromic acid (48% aqueous, 85 mL,
753 mmol) dropwise while maintaining the temperature below 20 °C.

e After stirring for 10-15 minutes, add bromine (44.5 mL, 138 g, 861 mmol) dropwise, keeping
the temperature below 20 °C.

o After an additional 10-15 minutes, add sodium acetate (144 g, 1761 mmol) and methanol
(281 mL).

e Add a second portion of bromine (109 mL, 338 g, 2113 mmol) dropwise while maintaining
the temperature below 20 °C.

 Stir the reaction mixture overnight at room temperature.

o Upon completion (monitored by HPLC), cool the mixture to 5-10 °C and slowly add a 20%
aqueous solution of sodium bisulfite (704 mL) while keeping the temperature below 20 °C to
guench excess bromine.

Synthesis of 3-Hydroxy-4-methoxypicolinic acid

This "one-pot" process converts the dibrominated intermediate to the desired picolinic acid.
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e The 4,6-dibromo-3-hydroxypicolinonitrile is treated with a sodium alkoxide (e.g., sodium
methoxide), followed by zinc metal and a strong aqueous base.

e The reaction is typically conducted at a temperature between 75 °C and 125 °C.
o After the reaction is complete, the mixture is acidified to precipitate the product.

e The solid product is isolated by filtration, washed with water, and dried. A yield of 70% has
been reported for this transformation.

Amide Coupling and Acetylation

Step 1: Amide Coupling

e A general procedure for amide coupling involves dissolving the carboxylic acid (3-hydroxy-4-
methoxypicolinic acid) and the amine ((S)-1,1-bis(4-fluorophenyl)propan-2-yl 2-
aminopropanoate hydrochloride) in a suitable solvent such as dichloromethane (DCM) or
dimethylformamide (DMF).

» A coupling reagent such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium
hexafluorophosphate (PyBOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate (HATU) is added, along with a non-nucleophilic
base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).

e The reaction is stirred at room temperature until completion.

e The product is then isolated and purified, typically by chromatography.

Step 2: Acetylation

e The intermediate from the amide coupling step is dissolved in a suitable solvent like pyridine.
e Acetic anhydride is added, and the mixture is stirred until the reaction is complete.

e The solvent and excess reagents are removed under reduced pressure to yield
Florylpicoxamid. A reported yield for this step is 99%.

Quantitative Data
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The following table summarizes the reported yields for key transformations in the synthesis of
Florylpicoxamid. It is important to note that comprehensive, step-by-step yield data for the
entire sequence from furfural is not fully available in the public domain.

Reaction Step Product Reported Yield (%)

One-pot conversion of 4,6- o
3-Hydroxy-4-methoxypicolinic

dibromo-3- )
o acid
hydroxypicolinonitrile
Acetylation of the final amide ) ]
Florylpicoxamid 99

intermediate

While specific Process Mass Intensity (PMI) values for the synthesis of Florylpicoxamid from
furfural are not publicly disclosed, the emphasis on using renewable feedstocks, reducing the
number of synthetic steps, and employing safer solvents indicates a commitment to minimizing
the overall process mass intensity. PMI is a key green chemistry metric calculated as the total
mass of materials (raw materials, solvents, reagents, process water) used to produce a certain
mass of product. A lower PMI value signifies a more sustainable and efficient process.

Mode of Action

Florylpicoxamid's fungicidal activity stems from its ability to inhibit cellular respiration in
pathogenic fungi.
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By binding to the Qi site of the cytochrome bcl complex (also known as complex Ill) in the
mitochondrial electron transport chain, Florylpicoxamid effectively blocks the transfer of
electrons.[1] This disruption halts the production of ATP, the primary energy currency of the cell,
leading to the cessation of fungal growth and eventual cell death.[1]

Conclusion

The synthesis of Florylpicoxamid from furfural represents a significant advancement in the
application of green chemistry principles to the production of agrochemicals. By utilizing a
renewable feedstock and designing a more efficient and sustainable synthetic route, the
process minimizes environmental impact while providing an effective solution for crop
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protection. This technical guide provides a framework for researchers and professionals in the
field to understand and potentially build upon this innovative approach to fungicide synthesis.
Further research and disclosure of quantitative green chemistry metrics will be valuable in fully
assessing the sustainability of this and future agrochemical manufacturing processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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